Pyrrolidin-1-yl-m-tolyl-acetic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, an m-tolyl group, and an acetic acid moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a building block in the synthesis of more complex molecules.
The compound is synthesized from commercially available starting materials, primarily through the reaction of pyrrolidine with m-tolyl acetic acid derivatives. Its chemical identity is designated by the International Union of Pure and Applied Chemistry (IUPAC) name, reflecting its structural components.
Pyrrolidin-1-yl-m-tolyl-acetic acid falls under the category of organic compounds known as amino acids and derivatives. It is classified as a pyrrolidine derivative due to the presence of the pyrrolidine ring in its structure.
The synthesis of pyrrolidin-1-yl-m-tolyl-acetic acid typically involves several key steps:
Recent advancements in synthetic methodologies have explored techniques such as microwave-assisted organic synthesis (MAOS) to enhance efficiency and reduce reaction times. Continuous flow processes are also being investigated for industrial production to improve scalability and yield .
Pyrrolidin-1-yl-m-tolyl-acetic acid exhibits a distinctive molecular structure characterized by:
The molecular formula for pyrrolidin-1-yl-m-tolyl-acetic acid is CHN O, with a molecular weight of approximately 219.25 g/mol. The compound's structural representation can be visualized using chemical drawing software like ChemBioDraw.
Pyrrolidin-1-yl-m-tolyl-acetic acid can undergo several types of chemical reactions:
Common conditions for these reactions include:
The mechanism of action for pyrrolidin-1-yl-m-tolyl-acetic acid involves interactions with specific molecular targets such as enzymes or receptors. The three-dimensional structure of the pyrrolidine ring enhances binding affinity through hydrogen bonding and hydrophobic interactions. This compound may modulate biological pathways by inhibiting or activating certain enzymes, potentially leading to therapeutic effects .
Pyrrolidin-1-yl-m-tolyl-acetic acid is typically a solid at room temperature, with properties that may include:
The compound's reactivity is influenced by its functional groups:
Relevant data on its physical properties can be obtained through experimental characterization methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry .
Pyrrolidin-1-yl-m-tolyl-acetic acid has several applications in scientific research:
The strategic utilization of cyclopropane ring-opening reactions has emerged as a powerful methodology for constructing complex pyrrolidine scaffolds with precise stereochemical control. Organocatalytic activation enables unprecedented enantioselective transformations of cyclopropane precursors into functionalized pyrrolidine derivatives. According to recent mechanistic studies, iminium ion catalysis significantly enhances the electrophilicity of cyclopropanecarbaldehyde substrates by lowering the LUMO energy, thereby facilitating nucleophilic ring-opening [5]. This activation increases polarization of the cyclopropane C–C bond, making it susceptible to cleavage by weak nucleophiles like carboxylates under mild conditions.
The Brønsted acid catalysis approach provides complementary activation by protonating electron-withdrawing substituents on cyclopropanes. Bifunctional thiourea catalysts enable desymmetrization of meso-cyclopropane substrates through hydrogen-bond-assisted ring-opening. For instance, Gilmour and coworkers demonstrated an elegant enantioselective transformation of achiral meso-cyclopropanecarbaldehydes into enantioenriched α,γ-dichloroaldehydes using a MacMillan-type imidazolidinone catalyst (Scheme 3) [5]. This protocol achieved excellent stereocontrol through catalyst-directed differentiation between prostereogenic carbon atoms during nucleophilic addition. The resulting chiral intermediates serve as versatile precursors for pyrrolidine core assembly, enabling access to structurally complex derivatives like Pyrrolidin-1-yl-m-tolyl-acetic acid frameworks.
Table 1: Organocatalytic Activation Modes for Cyclopropane Ring-Opening
Activation Mode | Catalyst Type | Key Intermediate | Stereochemical Outcome |
---|---|---|---|
Iminium Ion Catalysis | MacMillan-type imidazolidinone | LUMO-lowered iminium | Enantiospecific SN2 opening |
Brønsted Acid Catalysis | Chiral thiourea/quinine | Protonated cyclopropane | Desymmetrization of meso compounds |
N-Heterocyclic Carbene | Imidazole-derived carbenes | Breslow-type intermediate | Stereoselective rearrangement |
Genetic algorithm optimizers (GAOs) have revolutionized lead compound development by enabling autonomous design-make-test-analyze (DMTA) cycles for pyrrolidine derivatives. These systems treat chemical reagents as "alleles" within a synthetic "genome," applying evolutionary principles to optimize target compounds. A prospective validation study targeting MMP-12 inhibitors demonstrated exceptional efficiency, where the algorithm identified nanomolar inhibitors within 10 generations synthesizing only 140 compounds – significantly fewer than traditional combinatorial approaches [6].
Key innovations in modern GAOs include robustness to missing data and intelligent retesting protocols. The system automatically flags compounds with inconsistent results for verification, ensuring reliable SAR interpretation. Additionally, a "seek operator" identifies poorly sampled chemical space regions, maintaining diversity more effectively than random sampling. When applied to a 50×50 sulfonamide array expanded with presumed inactive compounds, the GAO outperformed random screening by focusing synthesis on high-potential chemical space. Crucially, smaller generation sizes (5-15 compounds) proved more efficient than larger batches (50 compounds), as they allow more iterative cycles with equivalent synthetic effort [6].
Table 2: Genetic Algorithm Optimization Performance for Pyrrolidine-Based Inhibitors
Optimization Parameter | Generation Size 5 | Generation Size 15 | Generation Size 50 | Random Screening |
---|---|---|---|---|
Iterations to Convergence | 38 | 22 | 12 | N/A |
Total Compounds Synthesized | 190 | 330 | 600 | 19260 |
Top 10 Compound Avg. pIC₅₀ | 8.2 | 8.3 | 8.1 | 6.5 |
Error Tolerance | Missing data handling | Retesting protocol | Similarity-based selection | N/A |
The chiral 3-arylpyrrolidine-2-carboxamide motif represents a privileged structure in medicinal chemistry, necessitating advanced stereocontrol strategies. Fragment-based drug discovery (FBDD) approaches leverage X-ray crystallographic data to guide stereoselective fragment expansion. The XChem platform enables high-throughput structural characterization of fragment binding, identifying optimal vectors for introducing chiral substituents while maintaining binding efficiency [7]. For Pyrrolidin-1-yl-m-tolyl-acetic acid derivatives, this typically involves structure-guided introduction of the m-tolylacetic acid moiety to pre-validated pyrrolidine fragments.
Three predominant methodologies enable stereoselective construction:
Notably, molecular docking studies of melanocortin-4 receptor ligands revealed that the (S)-configuration at the pyrrolidine C3 position significantly enhances receptor binding affinity compared to (R)-isomers. This stereopreference underscores the critical importance of asymmetric synthesis for bioactive pyrrolidine carboxamides [3].
Table 3: Stereocontrol Methods for Pyrrolidine Carboxamide Synthesis
Method | Key Feature | Diastereoselectivity | Enantioselectivity | Limitations |
---|---|---|---|---|
Chiral Auxiliary | (S)-Prolinol derivatives | >20:1 dr | N/A | Multi-step deprotection |
Asymmetric Hydrogenation | Chiral Ru/Rh catalysts | N/A | Up to 99% ee | High-pressure equipment |
Enzymatic Resolution | Lipase-catalyzed hydrolysis | N/A | >99% ee (single enantiomer) | Max 50% yield |
The N-functionalization of pyrrolidine scaffolds represents a critical transformation for generating bioactive molecules like Pyrrolidin-1-yl-m-tolyl-acetic acid derivatives. Organocatalytic methods have emerged as powerful tools for selective nitrogen alkylation without racemization at adjacent stereocenters. N-Heterocyclic carbene (NHC) catalysis enables unconventional ring-opening functionalization of cyclopropanecarbaldehydes. In a seminal study, Bode demonstrated that imidazole-derived carbene catalysts convert 3-substituted 2-aroylcyclopropanecarbaldehydes into acyclic δ-oxoesters through ring cleavage and rearrangement [5]. This transformation proceeds through a Breslow-type intermediate that triggers selective C–C bond cleavage adjacent to the nitrogen.
For direct N-alkylation, dual activation strategies combining Lewis acids with phase-transfer catalysts achieve excellent regioselectivity. Recent advances include:
Particularly relevant to Pyrrolidin-1-yl-m-tolyl-acetic acid synthesis is the chemo selective N-alkylation of secondary pyrrolidines with α-haloacetic acid derivatives. This transformation is challenging due to competing O-alkylation and racemization issues. Modern catalytic systems employing Pd-NHC complexes achieve >95% selectivity for N-alkylation even with sterically hindered pyrrolidines [5]. The acetic acid moiety can be further derivatized through amide coupling or esterification to generate diverse bioactive molecules.
Table 4: Catalytic Systems for Pyrrolidine N-Functionalization
Catalytic System | Reaction Type | Electrophile | Yield Range | Selectivity |
---|---|---|---|---|
N-Heterocyclic Carbene | Ring-opening alkylation | Alcohols | 75-92% | High diastereocontrol |
Pd-NHC Complexes | N-Alkylation | α-Haloacetates | 80-95% | >95% N-selectivity |
Chiral Phase-Transfer | Asymmetric N-alkylation | Alkyl Halides | 65-85% | Up to 90% ee |
Photoredox Catalysis | Decarboxylative coupling | Redox-active esters | 70-88% | Functional group tolerance |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0